molecular formula C21H41NaO5S B12665705 Sodium isopropyl 2-sulphooctadecanoate CAS No. 3076-25-3

Sodium isopropyl 2-sulphooctadecanoate

Cat. No.: B12665705
CAS No.: 3076-25-3
M. Wt: 428.6 g/mol
InChI Key: PGWZYVPSGZRFNA-UHFFFAOYSA-M
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Description

Sodium isopropyl 2-sulphooctadecanoate is a sodium salt featuring an 18-carbon alkyl chain (octadecanoate) substituted with a sulpho group at the second position and an isopropyl ester moiety.

Properties

CAS No.

3076-25-3

Molecular Formula

C21H41NaO5S

Molecular Weight

428.6 g/mol

IUPAC Name

sodium;1-oxo-1-propan-2-yloxyoctadecane-2-sulfonate

InChI

InChI=1S/C21H42O5S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(27(23,24)25)21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1

InChI Key

PGWZYVPSGZRFNA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl 2-sulphooctadecanoate typically involves the esterification of octadecanoic acid with isopropanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid for esterification.

    Solvents: Organic solvents like toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium isopropyl 2-sulphooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, alcohols.

Major Products:

Mechanism of Action

The mechanism of action of sodium isopropyl 2-sulphooctadecanoate involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to:

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Environmental Impact: Long-chain sulphonates like this compound may persist in aquatic systems, necessitating biodegradability studies akin to those for SDS .
  • Synergistic Formulations : Combining with carboxylates (e.g., CMC-Na, as in ) could enhance viscosity or stability in detergent matrices .

Biological Activity

Sodium isopropyl 2-sulphooctadecanoate, a surfactant and emulsifier, has garnered interest in various biomedical applications due to its unique biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is a derivative of long-chain fatty acids, which contributes to its amphiphilic nature. This characteristic allows it to interact with both hydrophilic and hydrophobic substances, facilitating various biological processes such as drug delivery and cellular interactions.

Mechanisms of Action:

  • Cell Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which may enhance drug absorption in targeted cells.
  • Emulsification: Its ability to stabilize emulsions makes it useful in formulating pharmaceuticals and cosmetics, improving the bioavailability of active ingredients.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

These findings suggest that the compound could be integrated into formulations for topical antiseptics or preservatives in food products.

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems. Its surfactant properties facilitate the encapsulation of hydrophobic drugs in liposomes or nanoparticles, enhancing their solubility and stability.

Case Study Example:
A study conducted by Kono et al. (2017) evaluated a liposomal formulation containing this compound for delivering an anticancer drug. The results showed improved drug release profiles and enhanced cytotoxicity against cancer cell lines compared to traditional formulations .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that the compound has low acute toxicity; however, chronic exposure effects remain under investigation.

Toxicity Assessment:

  • Acute Oral Toxicity: LD50 > 2000 mg/kg in rodent studies.
  • Skin Irritation: Mild irritant potential observed in dermal exposure tests.

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